1,1-Dinitrocyclododecane
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Overview
Description
1,1-Dinitrocyclododecane is an organic compound with the molecular formula C12H22N2O4 It is a cycloalkane derivative where two nitro groups are attached to the same carbon atom in a twelve-membered ring
Preparation Methods
The synthesis of 1,1-Dinitrocyclododecane typically involves nitration reactions. One common method is the nitration of cyclododecane using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Cyclododecane is treated with a nitrating mixture (HNO3/H2SO4) at low temperatures to introduce nitro groups.
Purification: The reaction mixture is then neutralized and purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dinitrocyclododecane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form dinitro derivatives with different oxidation states.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed include amines, substituted cyclododecanes, and oxidized derivatives.
Scientific Research Applications
1,1-Dinitrocyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Dinitrocyclododecane exerts its effects depends on the specific application. In biological systems, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1,1-Dinitrocyclododecane can be compared with other nitrocycloalkanes, such as:
1,1-Dinitrocyclohexane: A six-membered ring analogue with similar chemical properties but different reactivity due to ring size.
1,1-Dinitrocyclooctane: An eight-membered ring compound with comparable reactivity but different physical properties.
1,1-Dinitrocyclodecane: A ten-membered ring compound with similar chemical behavior but distinct steric effects.
The uniqueness of this compound lies in its twelve-membered ring structure, which imparts specific steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
84065-76-9 |
---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1,1-dinitrocyclododecane |
InChI |
InChI=1S/C12H22N2O4/c15-13(16)12(14(17)18)10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 |
InChI Key |
GQYUALUIENRERH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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